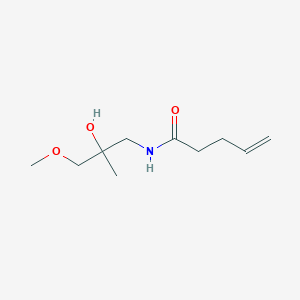

N-(2-hydroxy-3-methoxy-2-methylpropyl)pent-4-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-hydroxy-3-methoxy-2-methylpropyl)pent-4-enamide, also known as HET0016, is a small molecule inhibitor of the enzyme 20-HETE synthase. This enzyme is responsible for the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), which plays a role in regulating blood pressure, angiogenesis, and inflammation. HET0016 has been studied for its potential therapeutic applications in various diseases, including cancer, hypertension, and stroke.

科学的研究の応用

- Pent-4-enamide has shown promising antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and other pathogens. It may serve as a potential lead compound for developing new antibiotics or antifungal agents .

- Pent-4-enamide derivatives have been explored for their ability to selectively bind zinc ions. These compounds can act as fluorescent sensors, detecting zinc in biological samples. Such receptors are valuable for studying zinc-related processes in cells and tissues .

- The 2-hydroxy-4-methoxy-substituted derivative of pent-4-enamide has demonstrated significant antiproliferative activity against various cancer cell lines. Its low micromolar concentration range (IC~50~ = 2.2–4.4 µM) makes it a potential candidate for further cancer research .

- Pent-4-enamide derivatives have been utilized in the synthesis of spiropyran-based receptors. These compounds undergo reversible photoisomerization, making them useful for designing photoregenerable systems. Applications include molecular switches and sensors .

- Pent-4-enamide serves as a versatile building block in organic synthesis. Researchers have used it to create novel compounds with diverse functionalities. For instance, it has been employed in the preparation of spirochromenes and benzohydrazides .

- Pent-4-enamide derivatives can be modified to incorporate fluorescent or radioactive tags. These labeled compounds act as biological probes for imaging studies. Researchers investigate their distribution, uptake, and interactions within living organisms .

Antimicrobial Activity

Zinc-Selective Fluorescent Receptors

Antiproliferative Effects

Spiropyran-Based Photoregenerable Receptors

Organic Synthesis and Chemical Transformations

Biological Probes and Imaging Agents

特性

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-4-5-6-9(12)11-7-10(2,13)8-14-3/h4,13H,1,5-8H2,2-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGFMGDWOCUSMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCC=C)(COC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)pent-4-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-tert-butyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2682024.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2682029.png)

![N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B2682031.png)

![2-[2-(3-Chloro-2-methylphenyl)hydrazinylidene]propanediamide](/img/structure/B2682033.png)

![(1S,2S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B2682035.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide](/img/structure/B2682044.png)

![[(1S,2R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]heptanyl]methanamine;hydrochloride](/img/structure/B2682045.png)